4-Hydroxy-3-(hydroxymethyl)-3-methylbutanoic acid

Übersicht

Beschreibung

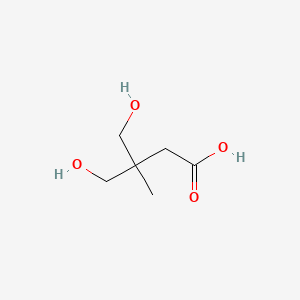

4-Hydroxy-3-(hydroxymethyl)-3-methylbutanoic acid is an organic compound with the molecular formula C6H12O4 It is a derivative of butanoic acid, featuring hydroxyl and hydroxymethyl groups attached to the carbon chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-(hydroxymethyl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 3-methylbutanoic acid using hydrogen peroxide in the presence of a catalyst such as tungsten or molybdenum. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 80°C and a reaction time of several hours.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as crystallization or distillation to isolate the desired compound from reaction by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxy-3-(hydroxymethyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.

Major Products:

Oxidation: Formation of 4-oxo-3-(hydroxymethyl)-3-methylbutanoic acid.

Reduction: Formation of 4-hydroxy-3-(hydroxymethyl)-3-methylbutanol.

Substitution: Formation of esters or ethers depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Muscle Health and Exercise Performance

HMB is widely studied for its role in muscle health, particularly in the context of resistance training and recovery from exercise.

- Mechanism of Action : HMB is believed to reduce muscle protein breakdown and promote muscle protein synthesis, which can be particularly beneficial during periods of intense training or caloric restriction.

- Case Study Findings :

Anti-Catabolic Effects

HMB has been shown to exert anti-catabolic effects, making it valuable for individuals at risk of muscle wasting.

- Clinical Applications :

Immune Function

HMB may play a role in enhancing immune function, particularly in populations experiencing stress from intense physical activity or illness.

- Research Insights :

- Studies suggest that HMB can enhance immune response by modulating cytokine production, which is crucial for maintaining health during strenuous exercise .

- In one study, subjects taking HMB showed improved immune markers compared to those on a placebo, indicating a potential protective effect against infections during heavy training periods .

Data Tables

Wirkmechanismus

The mechanism of action of 4-Hydroxy-3-(hydroxymethyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups allow it to form hydrogen bonds with enzymes and receptors, potentially modulating their activity. This compound may also act as a precursor in metabolic pathways, contributing to the biosynthesis of other biologically active molecules.

Vergleich Mit ähnlichen Verbindungen

4-Hydroxy-3-methylbutanoic acid: Lacks the hydroxymethyl group, resulting in different reactivity and applications.

3-Hydroxy-3-methylbutanoic acid: Lacks the hydroxyl group on the fourth carbon, affecting its chemical properties.

4-Hydroxy-3-(methoxymethyl)-3-methylbutanoic acid: Contains a methoxymethyl group instead of a hydroxymethyl group, altering its reactivity.

Uniqueness: 4-Hydroxy-3-(hydroxymethyl)-3-methylbutanoic acid is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

4-Hydroxy-3-(hydroxymethyl)-3-methylbutanoic acid (also known as HMB) is a compound derived from the amino acid leucine and has garnered attention for its potential biological activities. It is known for its role in muscle metabolism and has been studied for various health benefits, including its effects on muscle mass, strength, and recovery.

- Chemical Formula : C6H12O4

- Molecular Weight : 148.16 g/mol

- CAS Number : 191859-22-0

HMB is believed to exert its biological effects through several mechanisms:

- Protein Synthesis : HMB enhances protein synthesis by increasing the activity of the mTOR pathway, which is crucial for muscle growth.

- Muscle Catabolism Reduction : It reduces muscle protein breakdown by inhibiting the ubiquitin-proteasome pathway, which is responsible for protein degradation.

- Cell Signaling : HMB influences cell signaling pathways that promote muscle repair and growth after exercise.

1. Muscle Health

HMB is primarily recognized for its role in promoting muscle health:

- Muscle Mass and Strength : Clinical studies have shown that HMB supplementation can significantly increase muscle mass and strength in both trained athletes and older adults .

- Recovery from Exercise : HMB may reduce muscle damage following intense exercise, leading to faster recovery times .

2. Anti-Catabolic Effects

Research indicates that HMB has anti-catabolic properties:

- Inhibition of Muscle Breakdown : HMB supplementation has been associated with decreased levels of creatine kinase (CK), a marker of muscle damage, suggesting a protective effect against muscle catabolism .

3. Immune Function

HMB may also play a role in immune function:

- Immune Response Modulation : Some studies suggest that HMB can enhance immune responses, particularly in populations under physical stress, such as athletes or elderly individuals .

Case Studies

Several clinical trials have investigated the effects of HMB on various populations:

Research Findings

- Muscle Protein Synthesis : A study indicated that HMB supplementation led to a 20% increase in muscle protein synthesis compared to placebo .

- Fat Loss : Some evidence suggests that HMB may aid in fat loss while preserving lean body mass during caloric restriction .

- Bone Health : Preliminary studies indicate potential benefits of HMB on bone density, particularly in postmenopausal women .

Safety and Dosage

HMB is generally regarded as safe when taken at recommended doses (typically 3 grams per day). Side effects are rare but can include gastrointestinal discomfort.

Eigenschaften

IUPAC Name |

4-hydroxy-3-(hydroxymethyl)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-6(3-7,4-8)2-5(9)10/h7-8H,2-4H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWKQDMSPGJDGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634161 | |

| Record name | 4-Hydroxy-3-(hydroxymethyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191859-22-0 | |

| Record name | 4-Hydroxy-3-(hydroxymethyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.